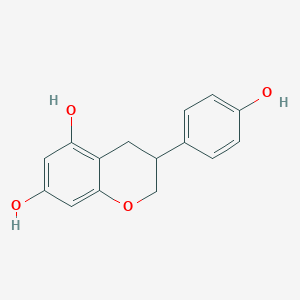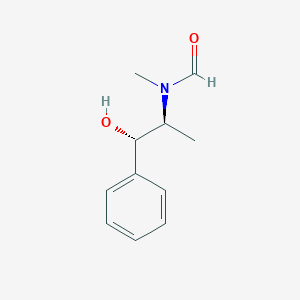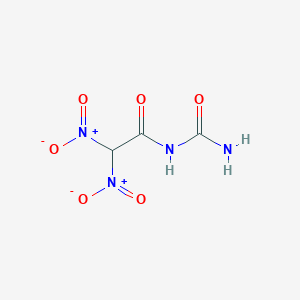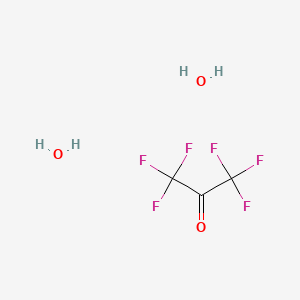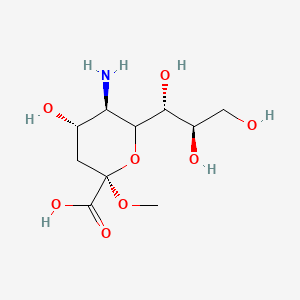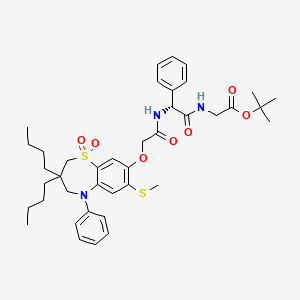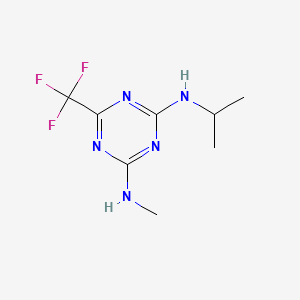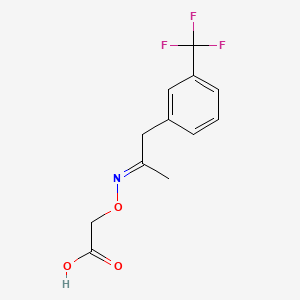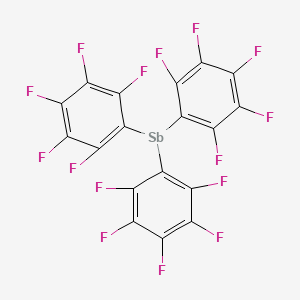
Tris(pentafluorophenyl)stibine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(pentafluorophenyl)stibine is an organoantimony compound characterized by the presence of three pentafluorophenyl groups attached to an antimony atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(pentafluorophenyl)stibine can be synthesized through the reaction of antimony trichloride with pentafluorophenyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
SbCl3+3C6F5Li→Sb(C6F5)3+3LiCl
The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations and optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(pentafluorophenyl)stibine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can yield lower oxidation state antimony compounds.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Antimony(V) compounds.
Reduction Products: Antimony(III) compounds with different ligands.
Substitution Products: Compounds with varied functional groups replacing the pentafluorophenyl groups.
Applications De Recherche Scientifique
Tris(pentafluorophenyl)stibine has found applications in several areas of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a probe in biochemical studies.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which tris(pentafluorophenyl)stibine exerts its effects involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various catalytic processes and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and applications in catalysis.
Tris(pentafluorophenyl)phosphine: Used in similar contexts but with different reactivity due to the presence of phosphorus instead of antimony.
Tris(pentafluorophenyl)arsine: Another related compound with distinct chemical properties and applications.
Uniqueness: Tris(pentafluorophenyl)stibine is unique due to the presence of antimony, which imparts different reactivity and stability compared to its boron, phosphorus, and arsenic analogs. This uniqueness makes it valuable for specific applications where the properties of antimony are advantageous.
Propriétés
Numéro CAS |
3910-39-2 |
|---|---|
Formule moléculaire |
C18F15Sb |
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)stibane |
InChI |
InChI=1S/3C6F5.Sb/c3*7-2-1-3(8)5(10)6(11)4(2)9; |
Clé InChI |
QYWFCUVQKBNIRJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


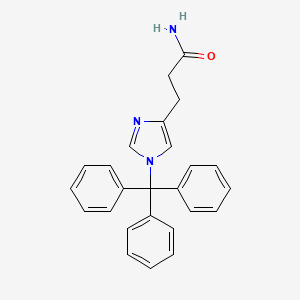
![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

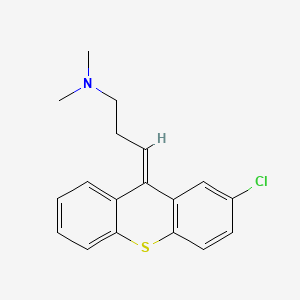
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
